![molecular formula C11H11F6NO B2474205 1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol CAS No. 383148-59-2](/img/structure/B2474205.png)

1,1,1-trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}butan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

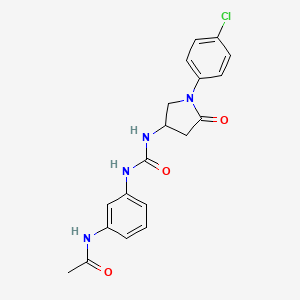

“1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol” is a chemical compound with the CAS Number: 383148-59-2. It has a molecular weight of 287.2 and its IUPAC name is 1,1,1-trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol . It is a liquid in physical form .

Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C11H11F6NO/c12-10(13,14)7-2-1-3-8(6-7)18-5-4-9(19)11(15,16)17/h1-3,6,9,18-19H,4-5H2 .Physical and Chemical Properties Analysis

“1,1,1-Trifluoro-4-[3-(trifluoromethyl)anilino]-2-butanol” is a liquid at room temperature . It has a refractive index of 1.483 . The boiling point is not specified in the sources I found.Scientific Research Applications

Chemical Synthesis and Structural Studies

- The compound serves as a precursor or intermediate in synthesizing various structurally complex molecules. For instance, it is involved in the preparation of 4-trifluoromethyl-2-quinolinones, a class of compounds with diverse applications, through a process called the "watering protocol" (Marull, Lefebvre, & Schlosser, 2004). Similarly, its derivatives have been used to create functionalized (trifluoromethyl)benzenes and -pyridines, showcasing its utility in complex molecular constructions (Volle & Schlosser, 2002).

Conformational Analysis and Molecular Behavior Studies

- The compound's derivatives have been a subject of extensive conformational studies. For example, investigations into the rotational spectrum of 4,4,4-trifluoro-1-butanol, a related compound, have shed light on its conformational landscape and relaxation paths, contributing valuable insights into the behavior of fluorine-containing aliphatic alcohols (Lu et al., 2020). Such studies are crucial for understanding the physical and chemical properties of these molecules, paving the way for their application in various fields.

Material Science and Engineering

- The compound and its related chemicals play a significant role in the development of materials with specific properties. For instance, the intricate studies on inter- and intra-molecular hydrogen bonding in trifluoromethylated alcohols have implications for designing substances with desired chemical and physical characteristics, useful in a range of industrial and scientific applications (Singh, Twamley, & Shreeve, 2001).

Organic Chemistry and Reaction Mechanisms

- The compound's derivatives have been involved in studies related to reaction mechanisms and synthesis pathways. For example, the exploration of palladium-catalyzed coupling reactions using derivatives of this compound provides valuable insights into complex organic synthesis processes (Kino et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

1,1,1-trifluoro-4-[3-(trifluoromethyl)anilino]butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6NO/c12-10(13,14)7-2-1-3-8(6-7)18-5-4-9(19)11(15,16)17/h1-3,6,9,18-19H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIXQZNUQWAYUBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCCC(C(F)(F)F)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6,6-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B2474122.png)

![N-(1-cyanobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2474127.png)

![methyl 2-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474128.png)

![2,6-difluoro-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2474136.png)

![[5-(3-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2474137.png)

![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2474140.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N'-(2-cyanoethanimidoyl)butanohydrazide](/img/structure/B2474142.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2474144.png)

![11-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2474145.png)